molecular formula C26H27N5S B2554858 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine CAS No. 478258-46-7

4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine

Cat. No.: B2554858
CAS No.: 478258-46-7
M. Wt: 441.6
InChI Key: SNQKVROBPXJULQ-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a 2-naphthylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where piperazine and pyrimidine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-thienyl)-2-pyrimidinamine
  • 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-phenylsulfanyl)-2-pyrimidinamine

Uniqueness

4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine is unique due to the presence of both the 2,3-dimethylphenyl and 2-naphthylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-naphthalen-2-ylsulfanylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5S/c1-18-6-5-9-23(19(18)2)30-12-14-31(15-13-30)24-17-25(29-26(27)28-24)32-22-11-10-20-7-3-4-8-21(20)16-22/h3-11,16-17H,12-15H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQKVROBPXJULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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